molecular formula C11H11N3O2S2 B5892625 N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE

Cat. No.: B5892625
M. Wt: 281.4 g/mol
InChI Key: POQKMJGCLWITJB-UHFFFAOYSA-N
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Description

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the thiadiazole ring, along with the phenoxyacetamide moiety, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE typically involves the reaction of 2-phenoxyacetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The methylsulfanyl group is introduced through the reaction with methyl iodide. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization and methylation processes .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxyacetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE involves the interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, leading to the inhibition of their activity. This compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE is unique due to the combination of the thiadiazole ring and the phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c1-17-11-14-13-10(18-11)12-9(15)7-16-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQKMJGCLWITJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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